![molecular formula C14H15N5OS B13094330 (E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide
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Overview
Description
(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolopyridine ring, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide typically involves the condensation of 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine derivatives with benzoyl or related aromatic compounds. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or ethanol under reflux conditions to facilitate the formation of the imine linkage.
Key Synthetic Route:
- Starting Materials : 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine and benzamide derivatives.
- Reagents : DMF or ethanol as solvents; potential catalysts may include acid or base to enhance reaction rates.
- Conditions : Reflux for several hours followed by purification techniques such as recrystallization or chromatography.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Antimicrobial Activity
Several studies have indicated that derivatives of thiazolo-pyridine compounds possess significant antimicrobial properties. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of protein synthesis pathways. For example, related compounds have shown effectiveness against various strains of bacteria and fungi, suggesting potential for development into antimicrobial agents .
Anticancer Properties
Research indicates that thiazolo[5,4-c]pyridine derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction through various pathways including mitochondrial dysfunction and caspase activation. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells such as breast and colon cancer lines .
Antitubercular Activity
Compounds similar to this compound have been evaluated for their antitubercular properties against Mycobacterium tuberculosis. In vitro assays have shown promising results with certain derivatives demonstrating effective inhibition of mycobacterial growth .
Therapeutic Implications
Given its diverse biological activities, this compound could be developed into therapeutic agents targeting:
- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.
- Cancer Treatment : As a potential chemotherapeutic agent with specific targeting mechanisms to reduce side effects.
- Tuberculosis Management : As part of combination therapy to enhance treatment efficacy against resistant strains.
Case Studies
- Antimicrobial Evaluation :
- Anticancer Assessment :
Mechanism of Action
The mechanism of action of (E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester
- 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Uniqueness
(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide is unique due to its specific structure, which includes both a thiazolopyridine ring and a benzamide group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
The compound (E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide is a derivative of thiazolo[5,4-c]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Structural Characteristics
The compound features a fused thiazole and pyridine ring system, which contributes to its unique chemical properties. The presence of amino and benzamide functionalities enhances its ability to interact with biological targets.
Thiazolo[5,4-c]pyridine derivatives, including this compound, primarily act as inhibitors of key enzymes and receptors. Notably:
- c-KIT Receptor Inhibition : The compound has shown significant inhibitory activity against the c-KIT receptor, a tyrosine kinase involved in cell proliferation and survival. This inhibition is crucial for overcoming resistance in cancers such as gastrointestinal stromal tumors (GISTs) .
- PI3K Inhibition : It also targets PI3Kα, a lipid kinase that plays a vital role in cellular growth and survival pathways .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : The compound has demonstrated potent anti-proliferative effects against several cancer cell lines. For instance:
- Cellular Effects : The compound induces apoptosis in cancer cells and alters cell signaling pathways critical for tumor growth .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of thiazolo[5,4-c]pyridine derivatives:
- Study on c-KIT Inhibitors : A structure-activity relationship (SAR) study revealed that specific modifications to the thiazolo[5,4-c]pyridine scaffold enhanced inhibitory potency against c-KIT . The study highlighted the importance of functional groups at various positions on the scaffold.
- Anticancer Activity Assessment : Another investigation focused on the anticancer potential of various thiazolo derivatives against human liver hepatocellular carcinoma (HepG2) and other cell lines. Results indicated that certain derivatives exhibited selectivity indices favorable for therapeutic use .
Properties
Molecular Formula |
C14H15N5OS |
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Molecular Weight |
301.37 g/mol |
IUPAC Name |
N-[amino-(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methylidene]benzamide |
InChI |
InChI=1S/C14H15N5OS/c15-13(18-12(20)9-4-2-1-3-5-9)19-7-6-10-11(8-19)21-14(16)17-10/h1-5H,6-8H2,(H2,16,17)(H2,15,18,20) |
InChI Key |
MLSZZLOXPZXTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)N)C(=NC(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
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